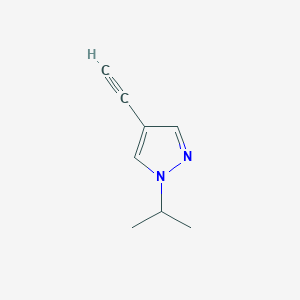

4-Ethynyl-1-isopropyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Synthetic Chemistry

Pyrazole is a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms. mdpi.com This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govglobalresearchonline.net The pyrazole ring's unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, have made its derivatives central to the development of numerous pharmaceuticals. nih.govnih.gov Marketed drugs containing the pyrazole core are used to treat a wide array of conditions, highlighting the versatility of this scaffold. nih.gov Beyond medicine, pyrazole derivatives are integral to the creation of agrochemicals, dyes, and fluorescent substances. globalresearchonline.net Their importance stems from the tunable nature of the pyrazole ring, where substitutions at various positions can modulate biological activity and physical properties. mdpi.com

Structural Characteristics of 4-Ethynyl-1-isopropyl-1H-pyrazole and its Research Significance

The Pyrazole Core: This aromatic heterocycle provides a stable and rigid backbone. The two nitrogen atoms can act as hydrogen bond acceptors, and their presence influences the electronic distribution of the ring, making it a versatile platform for building more complex molecules. mdpi.com

The N1-Isopropyl Group: The isopropyl substituent at the N1 position impacts the molecule's physical properties, such as its solubility and lipophilicity. In the context of medicinal chemistry, modifying lipophilicity is a key strategy for optimizing a drug candidate's pharmacokinetic profile. nih.gov

The C4-Ethynyl Group: The terminal alkyne (ethynyl group) is a highly significant functional group in modern synthetic chemistry. It serves as a reactive "handle" for a variety of powerful coupling reactions. Most notably, it is a key participant in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". chemscene.comtcichemicals.comsigmaaldrich.com This reaction allows for the efficient and specific joining of molecular fragments under mild conditions, making it invaluable in drug discovery, materials science, and chemical biology. tcichemicals.comnih.gov

The combination of a stable, biologically relevant pyrazole core with a versatile ethynyl (B1212043) functional group makes this compound a valuable building block in synthetic endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1354706-51-6 | chemscene.comsynthonix.comsigmaaldrich.com |

| Molecular Formula | C₈H₁₀N₂ | chemscene.comsynthonix.com |

| Molecular Weight | 134.18 g/mol | chemscene.comsynthonix.com |

| Purity | >95% | synthonix.comaccelachem.com |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | chemscene.com |

| LogP | 1.4453 | chemscene.com |

Interdisciplinary Research Landscape and Key Areas of Investigation

Research involving this compound and related alkynyl-pyrazoles spans several scientific disciplines, primarily driven by its utility as a synthetic intermediate.

Medicinal Chemistry and Drug Discovery: The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs. nih.gov The primary use of this compound in this field is as a starting material for the synthesis of more complex molecules with potential therapeutic activity. The ethynyl group allows for the facile introduction of diverse substituents via click chemistry to rapidly generate libraries of compounds for biological screening against targets like kinases and other enzymes. tcichemicals.com

Chemical Biology: The concept of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, heavily relies on click reactions. nih.gov Alkynyl-tagged molecules like this compound can be used to create chemical probes. These probes can be introduced into cells to label proteins or other biomolecules, which are then visualized or isolated by "clicking" on a reporter tag (like biotin (B1667282) or a fluorescent dye) that bears a complementary azide (B81097) group. nih.gov

Materials Science: Click chemistry is also a powerful tool for the synthesis and modification of polymers and other materials. nih.gov The high efficiency and selectivity of the reaction allow for the precise construction of complex macromolecular architectures. Alkynyl-functionalized building blocks can be used to create new materials with tailored properties for various applications.

Scope and Objectives of Academic Inquiry

The academic interest in this compound is centered on its role as a versatile and functionalized building block. The primary objectives of research utilizing this compound include:

Synthesis of Novel Heterocyclic Systems: Researchers use the compound as a starting point to construct more elaborate pyrazole-containing molecules and fused heterocyclic systems through transformations of the ethynyl group.

Development of Bioactive Compounds: A major goal is to incorporate this scaffold into new potential drugs and agrochemicals. The objective is to leverage the known bioactivity of the pyrazole core while using the ethynyl handle to explore new chemical space and identify compounds with improved potency and selectivity.

Creation of Molecular Probes: In the realm of chemical biology, the objective is to use this compound to design and synthesize probes for bioorthogonal labeling, enabling the study of biological processes in their native environment.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-5-9-10(6-8)7(2)3/h1,5-7H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQVOMOPERINAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 1 Isopropyl 1h Pyrazole and Its Analogues

Classical Approaches to Substituted Pyrazole (B372694) Ring Construction

The foundational methods for constructing the pyrazole ring have been established for over a century and typically involve the formation of the five-membered ring from acyclic precursors. These methods remain highly relevant for their versatility and scalability.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with 1,3-Biselectrophiles

The most common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This approach builds the pyrazole ring by forming two C-N bonds. To synthesize a 1-isopropylpyrazole, isopropylhydrazine would be used as the nucleophile. The 1,3-biselectrophile can be a β-diketone, β-ketoester, or an α,β-unsaturated carbonyl compound.

The reaction proceeds via initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge in this method can be the lack of regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines, often leading to a mixture of isomers.

Table 1: Examples of 1,3-Biselectrophiles Used in Pyrazole Synthesis

| Biselectrophile Type | Example | Resulting Pyrazole Substitution Pattern |

|---|---|---|

| 1,3-Diketone | Acetylacetone | 3,5-Dimethylpyrazole |

| β-Ketoester | Ethyl Acetoacetate | 5-Methyl-3-pyrazolone or Ester derivative |

| α,β-Unsaturated Ketone | Chalcone | Dihydropyrazole (pyrazoline), then oxidized to pyrazole |

1,3-Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Alkynes)

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, provides a powerful and direct route to the pyrazole nucleus. This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, a diazo compound (the 1,3-dipole) reacts with an alkyne (the dipolarophile).

This method is highly efficient for constructing the pyrazole ring. The regioselectivity of the cycloaddition is governed by the electronic properties of both the diazo compound and the alkyne, specifically by the frontier molecular orbital (FMO) interactions. For instance, the reaction of diazomethane with an alkyne can yield N-unsubstituted pyrazoles, which can then be alkylated. Alternatively, nitrile imines, generated in situ from hydrazonyl halides, can be used as 1,3-dipoles, reacting with alkynes to form 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. This approach can be advantageous as it often avoids the regioselectivity issues encountered in cyclocondensation reactions.

Targeted Synthesis of 4-Ethynyl-1-isopropyl-1H-pyrazole

Directly constructing the this compound molecule requires more targeted approaches that either introduce the ethynyl (B1212043) group onto a pre-formed pyrazole core or build the ring with the necessary substituents already in place.

Palladium-Catalyzed Coupling Reactions for Ethynyl Introduction

The Sonogashira cross-coupling reaction is a premier method for forming C(sp²)-C(sp) bonds, making it ideal for introducing a terminal alkyne onto an aromatic heterocycle. This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex with a copper(I) co-catalyst.

To synthesize this compound, a suitable precursor such as 4-iodo-1-isopropyl-1H-pyrazole or 4-bromo-1-isopropyl-1H-pyrazole is coupled with a protected or terminal alkyne like trimethylsilylacetylene. The reaction is generally carried out under mild conditions in the presence of a base, such as an amine, which also often serves as the solvent. Following the coupling, if a silyl-protected alkyne is used, the silyl group is easily removed under basic or fluoride-mediated conditions to yield the terminal alkyne. The reactivity of the halide precursor is crucial, with iodides being more reactive than bromides.

Table 2: Typical Conditions for Sonogashira Coupling on a Pyrazole Core

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Pyrazole Substrate | 4-Iodo-1-isopropyl-1H-pyrazole | Electrophile |

| Alkyne | Trimethylsilylacetylene | Nucleophile Precursor |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Co-catalyst |

| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine | Base and Solvent |

Strategies Involving Regioselective Functionalization of Pyrazole Cores

The key to a successful targeted synthesis via cross-coupling is the efficient and regioselective preparation of the necessary halogenated pyrazole precursor. Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position due to its higher electron density.

A practical, multi-step synthesis for a precursor like 1-alkyl-4-iodopyrazole involves:

Iodination of Pyrazole : The unsubstituted pyrazole ring is first halogenated. A common method is the reaction of pyrazole with iodine in the presence of an oxidizing agent like hydrogen peroxide or nitric acid. This selectively installs an iodine atom at the 4-position to yield 4-iodopyrazole.

Advanced and Mechanistically Driven Synthetic Protocols

Multicomponent Reactions (MCRs) for Diverse Pyrazole Derivatives

Multicomponent reactions (MCRs) have gained popularity for the synthesis of pyrazole derivatives due to their pot, atom, and step economy (PASE). mdpi.comnih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the reactants.

MCRs offer several advantages for the synthesis of pyrazole analogues, including:

Efficiency: MCRs streamline synthetic processes by reducing the number of individual reaction and purification steps. researchgate.net

Diversity: A wide range of structurally diverse pyrazole derivatives can be accessed by varying the starting components. researchgate.net

Green Chemistry: Many MCRs can be performed under environmentally benign conditions, such as in water or under solvent-free conditions, often with the aid of microwave irradiation or ultrasonication. researchgate.netnih.gov

A common MCR approach for pyrazole synthesis is the four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.gov This one-pot reaction allows for the rapid assembly of highly functionalized pyranopyrazole derivatives. nih.gov Various catalysts, including piperidine and taurine, have been employed to facilitate these transformations. mdpi.com

For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been achieved through a taurine-catalyzed four-component reaction in water at 80 °C. mdpi.com Similarly, pyrano[2,3-c]pyrazole derivatives can be synthesized in high yields via a four-component reaction catalyzed by piperidine in an aqueous medium at room temperature. mdpi.com

| Reactants | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|

| (Hetaryl)aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Taurine, Water, 80 °C | 1,4-Dihydropyrano[2,3-c]pyrazoles | 85-92% |

| (Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Piperidine, Aqueous medium, Room temperature | Pyrano[2,3-c]pyrazole derivatives | 85-93% |

| Aldehydes, Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | Piperidine, Ethanol, Reflux | Indol-3-yl substituted pyrano[2,3-c]pyrazoles | Comparable to microwave-assisted methods |

Transition Metal-Catalyzed C-H Activation in Pyrazole Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the functionalization of pyrazoles. rsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials, offering a more direct route to substituted pyrazoles. rsc.orgnih.gov

Rhodium catalysts have been particularly effective in directing the C-H functionalization of pyrazoles. For example, a Rh(III)-catalyzed regioselective hydroarylation and oxidative arylation of maleimides with 2-arylindazoles via C-H activation has been demonstrated. researchgate.net This strategy allows for the synthesis of complex pyrazole-containing structures.

The C-H activation of the vinyl group in vinylpyrazoles presents a greater challenge due to potential side reactions like polymerization. nih.gov However, rhodium(I)-N-heterocyclic carbene (NHC) catalysts have been successfully employed for the coupling of 1-vinylpyrazoles with alkynes via C-H activation under mild conditions. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for the synthesis of nitrogen-containing heterocycles, including pyrazoles. researchgate.netbohrium.com These reactions typically involve the formation of a new C-N or N-N bond through an oxidative process, often mediated by a metal catalyst or an external oxidant.

While specific examples for the direct synthesis of this compound via oxidative cyclization are not prevalent in the provided search results, the general principles can be applied to the synthesis of the pyrazole core. For instance, the cyclization of nitrogen-centered radicals, which can be generated through oxidative processes, is a powerful method for constructing a variety of nitrogen heterocycles. organicreactions.org

Photochemical Approaches to Pyrazole Synthesis (e.g., Photoclick Chemistry)

Photochemical methods offer a mild and efficient alternative for the synthesis of pyrazoles. sonar.chthieme-connect.com "Photoclick chemistry" has been utilized for the synthesis of pyrazoles through the 1,3-dipolar cycloaddition of alkynes and nitrilimines. sonar.chresearchgate.net The nitrilimines are generated in situ by the photochemical extrusion of nitrogen from 2,5-disubstituted tetrazoles. sonar.chresearchgate.net

This approach is attractive due to its operational simplicity and the generation of nitrogen gas as the only byproduct. thieme-connect.com The reaction can be performed under UV irradiation, and the choice of wavelength can influence the reaction's cleanliness. sonar.ch

A variety of pyrazoles bearing different functionalities can be synthesized using this method by varying the substituents on the tetrazole and the alkyne. sonar.ch This photochemical procedure represents a mild and atom-economical alternative to traditional pyrazole syntheses. researchgate.net

Optimization of Synthetic Efficiency and Scalability

The development of efficient and scalable synthetic routes is crucial for the practical application of pyrazole derivatives.

One-Pot Synthetic Sequences

One-pot syntheses, which are closely related to MCRs, are highly desirable as they reduce reaction time, cost, and waste generation by eliminating the need for isolation and purification of intermediates. beilstein-archives.org

An example of a one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones involves the solvent-free reaction of 5-aminopyrazole and azlactones, followed by heating the intermediate in the presence of a strong base. beilstein-archives.org Another efficient one-pot protocol for the regioselective synthesis of 4-bromopyrazole derivatives utilizes 1,3-diketones, arylhydrazines, and N-bromosaccharin under solvent-free conditions with a solid-supported acid catalyst. researchgate.netscielo.org.mx

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles and other heterocycles, offering advantages in terms of safety, scalability, and efficiency. thieme-connect.comnih.gov Flow synthesis allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov

The synthesis of 1,4-disubstituted pyrazoles has been successfully implemented in continuous flow conditions using silica-supported copper catalysts for the cycloaddition of sydnones and terminal alkynes. rsc.org This methodology has been scaled up to produce significant quantities of the pyrazole products. rsc.org

Furthermore, a continuous flow assembly line has been developed for the rapid and modular synthesis of highly substituted pyrazoles and pyrazolines. This approach enables the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures and facilitates multi-step telescoped syntheses. For example, a four-step synthesis of a measles therapeutic was achieved with a total residence time of 31.7 minutes.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyrazole (B372694) Heterocyclic Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. The N-isopropyl group at position 1 and the ethynyl (B1212043) group at position 4 dictate the electronic properties and steric accessibility of the ring, thereby influencing the course of chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Core

The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. Due to the directing effect of the two nitrogen atoms, electrophilic attack typically occurs at the C4 position. researchgate.net In the case of 4-ethynyl-1-isopropyl-1H-pyrazole, this position is already substituted. Therefore, electrophilic substitution would be directed to the C3 or C5 positions, with the regioselectivity being influenced by the electronic and steric effects of the isopropyl and ethynyl groups. Electron-donating groups on the pyrazole ring generally increase its basicity and reactivity towards electrophiles. nih.gov

Conversely, the pyrazole ring is relatively resistant to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. The presence of a nitro group, for instance, facilitates nucleophilic substitution on pyrazole rings. nih.gov For this compound, direct nucleophilic substitution on the pyrazole core is generally not a favored reaction pathway under standard conditions.

Aromatic Substitution Patterns and Regioselectivity

In N-substituted pyrazoles, the regioselectivity of electrophilic substitution is a well-established principle. The C4 position is the most nucleophilic and, therefore, the primary site for electrophilic attack. researchgate.net Since this position is occupied by the ethynyl group in the target molecule, any further electrophilic substitution will be directed to the C3 or C5 positions. The precise outcome of such a reaction would depend on the nature of the electrophile and the reaction conditions, with a mixture of isomers being a likely possibility. The bulky isopropyl group at N1 may sterically hinder attack at the C5 position to some extent, potentially favoring substitution at the C3 position.

The synthesis of substituted pyrazoles often involves the cyclization of 1,3-dicarbonyl compounds with hydrazines, which allows for the controlled placement of substituents on the pyrazole ring. nih.gov For instance, the synthesis of 1,3,5-trisubstituted pyrazoles can be achieved with high regioselectivity. nih.gov

Tautomerism and its Influence on Reactivity

Tautomerism is a significant consideration in the chemistry of N-unsubstituted pyrazoles, where a proton can reside on either of the two nitrogen atoms, leading to a mixture of tautomers. nih.govencyclopedia.pub This phenomenon can influence their reactivity and substitution patterns. However, in this compound, the nitrogen at the 1-position is substituted with an isopropyl group, which effectively "fixes" the tautomeric form. nih.govresearchgate.net Consequently, the complications arising from tautomeric equilibria are absent in this specific compound, leading to more predictable reactivity at the pyrazole core.

Transformations Involving the Terminal Ethynyl Moiety

The terminal ethynyl group is a highly versatile functional group that serves as a cornerstone for a multitude of chemical transformations, allowing for the extension of the molecular framework and the introduction of diverse functionalities.

Selective Functionalization of the Alkyne Group

The terminal alkyne of this compound can undergo a variety of reactions. One of the most prominent is the Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction, typically catalyzed by palladium and copper co-catalysts, would allow for the attachment of various aryl or vinyl substituents to the pyrazole core via the ethynyl linker. wikipedia.orgorganic-chemistry.orglibretexts.org

The synthesis of the parent compound, this compound, itself likely involves a Sonogashira coupling reaction between a 4-halo-1-isopropyl-1H-pyrazole and a protected acetylene (B1199291) source, followed by deprotection.

Cycloaddition Reactions with the Ethynyl Ligand

The carbon-carbon triple bond of the ethynyl group is an excellent dienophile and dipolarophile, readily participating in various cycloaddition reactions. A particularly significant reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne with an organic azide (B81097). organic-chemistry.orgsigmaaldrich.comnih.gov This strategy has been widely used to link pyrazole moieties to other molecular fragments. nih.gov

Furthermore, the ethynyl group can participate in [3+2] cycloaddition reactions with other dipoles, such as nitrile oxides, to form isoxazoles. nih.gov It can also act as a dienophile in Diels-Alder reactions, although this is less common for simple alkynes unless activated by electron-withdrawing groups.

Cross-Coupling Reactions and Alkyne Derivatization

The terminal alkyne functionality of this compound serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing more complex molecular architectures.

Sonogashira Coupling: This palladium-catalyzed reaction is a cornerstone for the derivatization of terminal alkynes. wikipedia.orgorganic-chemistry.org It facilitates the coupling of this compound with aryl or vinyl halides to produce substituted alkynes. The reaction is typically carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The versatility of the Sonogashira coupling allows for the introduction of a wide array of aryl and vinyl substituents onto the pyrazole scaffold. While effective, a common side reaction is the homocoupling of the terminal alkyne, which can be minimized by controlling catalyst concentration and oxygen levels, or by performing the reaction under a dilute hydrogen atmosphere. washington.edu

Suzuki Coupling: While more commonly applied to halo-pyrazoles, the Suzuki-Miyaura coupling can be adapted for pyrazole alkynes. nih.govrsc.org This reaction involves the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. In the context of this compound, derivatization of the alkyne can lead to substrates suitable for subsequent Suzuki coupling, expanding the range of accessible biaryl and vinyl-pyrazole structures. The development of robust palladium precatalysts has enabled the coupling of even unprotected nitrogen-rich heterocycles under mild conditions. nih.govresearchgate.net

Heck Reaction: The Mizoroki-Heck reaction provides another avenue for the functionalization of the ethynyl group. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the alkyne with an unsaturated halide or triflate. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans alkene. youtube.com While the classical Heck reaction involves aryl or vinyl halides, variations have been developed to include alkyl halides, further broadening the synthetic utility. nih.gov

Click Chemistry: The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". organic-chemistry.orgsigmaaldrich.com This reaction is highly efficient, modular, and produces 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity. The mild reaction conditions, often in aqueous media, make it compatible with a wide range of functional groups. organic-chemistry.org Light-triggered variations of this reaction have also been developed, offering spatiotemporal control over the formation of the triazole ring. nih.gov

Table 1: Cross-Coupling and Derivatization Reactions of this compound

| Reaction Type | Reactant | Catalyst/Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Amine base | Aryl/Vinyl-substituted Alkyne | Mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Suzuki Coupling | Organoboron Compound | Pd catalyst, Base | Biaryl or Vinyl-substituted Pyrazole | Versatile for C-C bond formation. nih.govrsc.org |

| Heck Reaction | Unsaturated Halide/Triflate | Pd catalyst, Base | Substituted Alkene | High stereoselectivity for trans-alkenes. wikipedia.orgyoutube.com |

| Click Chemistry (CuAAC) | Organic Azide | Cu(I) catalyst | 1,4-Disubstituted 1,2,3-Triazole | High efficiency, modular, and biocompatible. organic-chemistry.orgsigmaaldrich.com |

Development of Diverse Pyrazole Derivatives through Post-Synthetic Modification

The strategic modification of the pyrazole ring and its substituents after the initial synthesis of this compound allows for the creation of a vast library of derivatives with tailored properties.

Introduction of Varied Substituents at Pyrazole Positions

The functionalization of the pyrazole core itself is a key strategy for diversification. While the C4 position is occupied by the ethynyl group, other positions on the pyrazole ring can be targeted for substitution. This often involves starting with a differently substituted pyrazole precursor before the introduction of the ethynyl group, or through direct functionalization of the pyrazole ring when possible. For instance, palladium- or copper-catalyzed C-N and C-O coupling reactions have been successfully applied to the C4 position of iodinated pyrazoles, demonstrating the feasibility of introducing amino and alkoxy groups. nih.govresearchgate.net

Synthesis of Fused Polycyclic Pyrazole Systems

The ethynyl group of this compound is a valuable precursor for the construction of fused polycyclic systems. Cyclization reactions involving the alkyne are a common strategy. For example, the cyclization of ortho-alkynylchalcones with hydrazine (B178648) is an efficient method for synthesizing fused pyrazoles. rhhz.net Another approach involves the [3+2] cycloaddition of in-situ generated nitrile imines with the alkyne functionality, which can lead to the formation of fused pyrazole derivatives. nih.govuzh.ch Furthermore, tandem reactions, such as a cross-coupling followed by an electrocyclization, can be employed to construct complex, substituted pyrazoles. nih.gov The synthesis of pyrazolo[1,5-a] rsc.orgresearchgate.netdiazepin-4-ones has been achieved through the ring-opening of an oxirane with amines followed by a direct cyclization sequence, showcasing the versatility of pyrazole derivatives in forming fused heterocyclic systems. nih.govnih.gov

Protection/Deprotection Strategies for the Ethynyl Group

The reactivity of the terminal alkyne may necessitate the use of protecting groups during certain synthetic transformations on other parts of the molecule. The trimethylsilyl (B98337) (TMS) group is a commonly employed protecting group for terminal alkynes due to its ease of introduction and removal under mild conditions.

Conversely, the pyrazole nitrogen can also be protected. The tetrahydropyranyl (THP) group is a suitable protecting group for the pyrazole NH, which can be introduced under solvent- and catalyst-free conditions and removed when necessary. rsc.org Other protecting groups like the p-methoxybenzyl (PMB) group have also been utilized, offering resistance to certain reaction conditions and straightforward deprotection. clockss.org The tert-butyl group has also been used as a protecting group for the pyrazole nitrogen, exhibiting lability under acidic conditions for easy removal. orgsyn.org The choice of protecting group strategy is crucial for achieving regioselective functionalization and synthesizing complex pyrazole derivatives. nih.gov

Table 2: Post-Synthetic Modification Strategies

| Strategy | Description | Example Reactions/Methods | Resulting Structures |

|---|---|---|---|

| Introduction of Substituents | Functionalization of the pyrazole ring at various positions. | C-N and C-O coupling reactions on halo-pyrazole precursors. nih.govresearchgate.net | Amino- and alkoxy-substituted pyrazoles. |

| Synthesis of Fused Systems | Construction of polycyclic structures incorporating the pyrazole ring. | Cyclization of o-alkynylchalcones, [3+2] cycloadditions, tandem cross-coupling/electrocyclization. rhhz.netnih.govuzh.chnih.gov | Fused polycyclic pyrazoles, pyrazolo-diazepinones. nih.govnih.gov |

| Protection/Deprotection | Temporary modification of the ethynyl or pyrazole nitrogen to facilitate other reactions. | Use of TMS for the alkyne; THP, PMB, or tert-butyl for the pyrazole nitrogen. rsc.orgclockss.orgorgsyn.org | Enables multi-step, regioselective synthesis of complex pyrazoles. nih.gov |

Coordination Chemistry and Metal Complex Formation

4-Ethynyl-1-isopropyl-1H-pyrazole as a Ligand Precursor in Coordination Chemistry

This compound serves as a promising ligand precursor in coordination chemistry due to its unique combination of functional groups. The pyrazole (B372694) ring itself offers a readily available N-donor site for coordination to a metal center. The isopropyl group at the N1 position introduces steric bulk, which can influence the coordination number and geometry of the resulting metal complex, potentially leading to the formation of discrete, low-coordinate species.

Furthermore, the ethynyl (B1212043) group at the C4 position introduces several key features. It is an electron-withdrawing group, which can modulate the electron density of the pyrazole ring and, consequently, the donor strength of the nitrogen atoms. More importantly, the terminal alkyne functionality provides a reactive handle for post-coordination modification or for the construction of extended structures through reactions such as click chemistry or polymerization. This dual functionality makes this compound a highly attractive building block for the synthesis of multifunctional coordination compounds.

Synthesis and Structural Characterization of Pyrazole-Derived Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

The design of pyrazole-based ligands is guided by the desired properties of the final metal complex. Key design principles include:

Steric Hindrance: The introduction of bulky substituents, such as the isopropyl group in this compound, can control the number of ligands that coordinate to a metal center and enforce specific geometries. For instance, bulky groups can prevent the formation of highly coordinated species and favor the isolation of complexes with lower coordination numbers.

Electronic Effects: The electronic properties of the pyrazole ring can be tuned by the introduction of electron-donating or electron-withdrawing substituents. The ethynyl group in this compound, being electron-withdrawing, can influence the Lewis basicity of the pyrazole nitrogen atoms, thereby affecting the strength of the metal-ligand bond.

Functionality for Extended Structures: The incorporation of reactive functional groups, like the ethynyl moiety, allows for the use of the pyrazole ligand as a building block for larger, multidimensional structures such as coordination polymers and MOFs.

Pyrazole-based ligands can adopt various coordination modes, leading to a range of geometric configurations around the metal center. researchgate.netresearchgate.net The most common coordination mode is through the pyridinic nitrogen atom (N2) of the pyrazole ring. Depending on the metal ion, the stoichiometry of the reaction, and the steric and electronic properties of the ligand, different geometries can be achieved. For example, with a monodentate ligand like this compound, tetrahedral or square planar geometries can be expected for a metal ion with a coordination number of four, while octahedral geometries are common for a coordination number of six. jocpr.com The steric bulk of the isopropyl group may favor the formation of lower-coordinate complexes. researchgate.net

| Metal Ion | Ligand System (Analogue) | Coordination Geometry | Reference |

|---|---|---|---|

| Cu(II) | 3,5-dimethyl-1H-pyrazole | Square Pyramidal | uninsubria.it |

| Ni(II) | 3-(2-pyridyl)pyrazol-1-yl acetic acid | Octahedral | researchgate.net |

| Zn(II) | 1,8-bis(3,5-dimethyl-1H-pyrazol-1-yl)-3,6-dioxaoctane | Tetrahedral | acs.org |

| Cd(II) | 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide | Octahedral | nih.gov |

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cu(tris(pyrazol-1-yl)methane)(PPh3)][BF4] | Monoclinic | P21/c | Cu-N: 2.080-2.113 | mdpi.com |

| [Ni(3-phenyl-5-(2-pyridyl)pyrazole)2Cl(H2O)]Cl | Monoclinic | P21/c | Ni-N(pyrazole): 2.062, Ni-N(pyridine): 2.089 | researchgate.net |

| Cd(1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide)2(MeOH)22 | Monoclinic | P21/n | Cd-N(pyrazole): 2.321 | nih.gov |

Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyrazole Ligands

The ability of pyrazole-based ligands to act as linkers between metal centers makes them excellent candidates for the construction of extended one-, two-, or three-dimensional structures known as coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov The ethynyl group of this compound is particularly well-suited for this purpose, as it can participate in the formation of these extended networks.

The formation of coordination polymers and MOFs is a self-assembly process, where the final structure is dictated by the coordination preferences of the metal ion and the geometry of the organic linker. nih.gov The directionality of the metal-ligand bonds and the specific functional groups on the ligand guide the assembly of the final architecture. In the case of this compound, the pyrazole nitrogen provides a primary coordination site, while the ethynyl group could potentially coordinate to a second metal center or be used in subsequent reactions to link pre-formed complexes. The self-assembly of such systems can lead to a variety of network topologies with potential applications in gas storage, separation, and catalysis. nih.gov

Role of Ethynyl Functionality in MOF Construction via Click Chemistry

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The ethynyl group (-C≡CH) on the 4-position of the pyrazole ring provides a powerful tool for the construction and post-synthetic modification of MOFs through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org

This reaction involves the facile and highly efficient formation of a stable triazole ring from an azide (B81097) and an alkyne. rsc.org In the context of MOF construction, this compound can be utilized in several ways:

As a primary building block: It can be reacted with a complementary azide-functionalized linker in the presence of a metal source to form a triazole-containing MOF.

For post-synthetic modification: A pre-synthesized MOF containing azide-functionalized linkers can be modified by introducing this compound, thereby grafting the pyrazole moiety onto the framework. rsc.org

Catalytic Applications of Pyrazole-Metal Complexes

The metal complexes derived from pyrazole-based ligands have demonstrated significant potential in various catalytic applications. The electronic properties of the pyrazole ring and the steric bulk of its substituents can be fine-tuned to modulate the reactivity of the coordinated metal center.

Homogeneous and Heterogeneous Catalysis

Pyrazole-metal complexes can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis , the catalyst is dissolved in the same phase as the reactants, often leading to high activity and selectivity. Pyrazole-containing complexes have been investigated for a variety of organic transformations.

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, which facilitates catalyst separation and recycling. MOFs constructed using pyrazole-based linkers, as described above, are a prime example of heterogeneous catalysts. The porous nature of MOFs allows for the diffusion of substrates to the active metal sites within the framework.

Electrocatalysis (e.g., Oxygen Evolution and Reduction Reactions)

Electrocatalysis plays a crucial role in renewable energy technologies, such as water splitting and fuel cells. The oxygen evolution reaction (OER) and oxygen reduction reaction (ORR) are key processes in these technologies, but they often suffer from slow kinetics. Metal complexes, including those with pyrazole-based ligands, have been explored as electrocatalysts to lower the overpotential required for these reactions. rsc.orgresearchgate.netrsc.orgcjmr.org

For instance, cobalt complexes with pyrazole-containing ligands have shown promising activity for the OER. rsc.org The pyrazole ligand can influence the electronic structure of the metal center, thereby facilitating the electron transfer steps involved in the catalytic cycle. While direct studies on this compound in electrocatalysis are lacking, the broader class of pyrazole-metal complexes represents a promising area of research.

Transfer Hydrogenation and Other Redox-Mediated Catalysis

Transfer hydrogenation is a powerful method for the reduction of unsaturated organic compounds, using a safe and readily available hydrogen donor like isopropanol. Ruthenium and other transition metal complexes with pyrazole-containing ligands have been shown to be effective catalysts for this reaction. rsc.orgepa.govresearchgate.net

The catalytic cycle often involves the formation of a metal-hydride species, which then transfers the hydride to the substrate. The pyrazole ligand plays a critical role in stabilizing the metal center and modulating its reactivity throughout the cycle. The steric and electronic properties of the pyrazole ligand, including substituents like the isopropyl group, can significantly impact the efficiency and selectivity of the transfer hydrogenation process. rsc.orgepa.gov

While specific data for this compound in transfer hydrogenation is not available, the established catalytic activity of related pyrazole complexes suggests its potential in this area. researchgate.netrsc.orgepa.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

A foundational understanding of any chemical compound begins with its electronic structure. For 4-Ethynyl-1-isopropyl-1H-pyrazole , quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental. These studies could elucidate key properties including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is crucial for predicting the molecule's kinetic stability and its potential reactivity in chemical reactions.

Furthermore, the calculation of reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, would provide a quantitative measure of its behavior in the presence of other reagents. The presence of the electron-withdrawing ethynyl (B1212043) group at the C4 position and the bulky, electron-donating isopropyl group at the N1 position suggests a unique electronic environment within the pyrazole (B372694) ring that warrants detailed investigation.

Mechanistic Elucidation of Organic Reactions via Computational Modeling

The ethynyl group in This compound makes it a prime candidate for a variety of organic transformations. Computational modeling would be essential in understanding the intricate details of these reaction mechanisms.

Cycloaddition Reaction Pathways (e.g., 1,3-Dipolar Cycloadditions)

The carbon-carbon triple bond of the ethynyl moiety is an excellent dienophile or dipolarophile. Computational studies could map the potential energy surfaces of its participation in reactions like 1,3-dipolar cycloadditions with azides (a form of "click chemistry") or Diels-Alder reactions. Such studies would identify the transition state structures, calculate activation barriers, and predict the thermodynamics of these transformations, offering insights that are often difficult to obtain through experimental means alone.

Transition State Analysis in Metal-Catalyzed Processes

The pyrazole nucleus and the ethynyl group can both interact with metal catalysts. Theoretical investigations could model the transition states of metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, or Suzuki couplings) involving the ethynyl group or C-H activation at the pyrazole ring. By analyzing the geometries and energies of transition states, researchers could understand the role of the ligand, the metal center, and the substrate in determining the reaction's efficiency and selectivity.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

When This compound participates in reactions where multiple products can be formed, predicting the regioselectivity and stereoselectivity is crucial. For instance, in cycloaddition reactions, the orientation of the reacting partners is a key determinant of the final product. Computational modeling can predict the most likely regioisomeric and stereoisomeric outcomes by comparing the activation energies of the different possible reaction pathways. The steric hindrance imposed by the N1-isopropyl group is expected to play a significant role in directing these outcomes, a hypothesis that can be rigorously tested through in silico experiments.

Molecular Modeling for Ligand Design and Optimization in Coordination Chemistry

Pyrazoles are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The N2 atom of the pyrazole ring in This compound possesses a lone pair of electrons available for coordination. Molecular modeling techniques, including molecular mechanics and DFT, could be employed to study the binding of this pyrazole derivative to various metal centers. Such studies would allow for the prediction of complex geometries, binding energies, and the electronic effects of the ethynyl and isopropyl substituents on the coordinating properties of the pyrazole ring. This information is invaluable for the rational design of novel catalysts, metal-organic frameworks (MOFs), and functional coordination compounds.

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry offers powerful tools for the prediction of spectroscopic properties. For This compound , theoretical calculations could simulate its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. Comparing these simulated spectra with experimentally obtained data would serve as a crucial validation of the computed molecular structure and electronic properties. Discrepancies between theoretical and experimental values can often point to interesting and subtle structural or electronic features of the molecule.

Applications in Advanced Organic Synthesis and Materials Science

4-Ethynyl-1-isopropyl-1H-pyrazole as a Versatile Building Block

The combination of a nucleophilic pyrazole (B372694) ring and a reactive ethynyl (B1212043) group allows for a diverse range of chemical transformations, making this compound a sought-after precursor in the synthesis of more complex molecules.

Construction of Complex Heterocyclic Systems

The terminal alkyne functionality of this compound serves as a key handle for the construction of fused heterocyclic systems through various cycloaddition and cyclization reactions. This approach is of significant interest in medicinal chemistry, as pyrazole-containing fused heterocycles are known to exhibit a wide range of biological activities, including protein kinase inhibition. rsc.orgresearchgate.netnih.gov

One important class of compounds that can be synthesized are pyrazolo[1,5-a]pyrimidines . These bicyclic structures are recognized as privileged scaffolds in the development of kinase inhibitors for cancer therapy. rsc.orgnih.govnih.gov The synthesis often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound. While direct synthesis from this compound is not explicitly detailed in readily available literature, the ethynyl group provides a synthetic entry point for conversion to key intermediates necessary for such cyclizations. For instance, the alkyne can be hydrated to a methyl ketone, which can then participate in condensation reactions.

Similarly, the synthesis of pyrazolo[3,4-d]pyrimidines , another class of potent kinase inhibitors, can be envisioned starting from this compound. ekb.egresearchgate.netekb.egmdpi.comnih.gov The pyrazole core of these molecules is a key structural feature for their biological activity. Synthetic routes to this scaffold often involve the construction of a pyrimidine ring onto a pre-existing pyrazole. The ethynyl group of this compound can be transformed into various functional groups required for the annulation of the pyrimidine ring.

The Sonogashira coupling reaction provides another powerful tool for elaborating the structure of this compound. researchgate.netorganic-chemistry.org This palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides allows for the direct attachment of various substituents to the 4-position of the pyrazole ring, leading to a wide array of functionalized pyrazole derivatives that can serve as precursors to more complex heterocyclic systems. organic-chemistry.org

| Heterocyclic System | General Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 5-aminopyrazole derivative (potentially derived from this compound) with a β-dicarbonyl compound. | Kinase inhibitors for cancer therapy. |

| Pyrazolo[3,4-d]pyrimidines | Cyclization reactions involving functionalized pyrazole precursors derived from this compound. | Kinase inhibitors, antitumor agents. |

| Functionalized Pyrazoles | Sonogashira coupling of this compound with aryl/vinyl halides. | Intermediates for complex molecule synthesis. |

Synthesis of Scaffolds for Chemical Probe Development

The development of chemical probes for biological imaging and diagnostics is a rapidly advancing field. The pyrazole scaffold is a component of various biologically active molecules, and the ethynyl group of this compound provides a convenient attachment point for reporter groups, such as fluorophores or radiolabels.

For instance, in the development of Positron Emission Tomography (PET) imaging probes , the ability to incorporate a positron-emitting radionuclide, such as fluorine-18, is crucial. researchgate.net The ethynyl group can be utilized in click chemistry reactions to attach a radionuclide-bearing moiety to the pyrazole scaffold, which could be designed to target specific biological molecules, such as enzymes or receptors.

Furthermore, the principles of bioorthogonal chemistry, which involve reactions that can proceed in a biological environment without interfering with native biochemical processes, are central to the design of chemical probes. ekb.eg The terminal alkyne of this compound is a key functional group for such bioorthogonal ligations.

Strategic Implementation of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The terminal alkyne of this compound makes it an ideal substrate for two of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Molecular Assembly

The CuAAC reaction is a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). This reaction has found widespread application in drug discovery, materials science, and bioconjugation. The 1,2,3-triazole ring formed is stable and can act as a rigid linker connecting different molecular fragments.

In the context of this compound, the CuAAC reaction can be used to link the pyrazole moiety to a wide variety of other molecules, including biomolecules, polymers, and nanoparticles, that have been functionalized with an azide group. nih.gov This modular approach allows for the rapid assembly of complex architectures with tailored properties.

| Reactant 1 | Reactant 2 | Product | Key Features of CuAAC |

|---|---|---|---|

| This compound | Azide-functionalized molecule (e.g., biomolecule, polymer) | 1,4-disubstituted 1,2,3-triazole linking the pyrazole and the other molecule | High regioselectivity, mild reaction conditions, high yields. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Labeling

While CuAAC is a powerful tool, the use of a copper catalyst can be problematic in biological systems due to its toxicity. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this limitation by employing a strained cyclooctyne in place of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst. google.com

Although this compound itself is not a strained alkyne, it can be readily converted into derivatives suitable for SPAAC. For example, it can be coupled to a strained cyclooctyne moiety. Alternatively, in a "reverse" approach, a molecule of interest can be functionalized with this compound and then reacted with an azide-modified cyclooctyne. This bioorthogonal ligation strategy is particularly valuable for labeling and imaging biomolecules in living cells and organisms. google.comethernet.edu.et The kinetics of SPAAC reactions are influenced by factors such as the structure of the cyclooctyne and the azide, as well as the reaction conditions. researchgate.net

Integration into Macromolecular and Polymer Architectures

The efficiency and orthogonality of click chemistry make it an ideal tool for the synthesis and functionalization of polymers. This compound can be incorporated into macromolecular architectures in several ways.

It can be used as a monomer in polymerization reactions, leading to polymers with pendant pyrazole groups. These pendant groups can then be further functionalized using click chemistry. Alternatively, it can be used as a functionalizing agent to modify existing polymers. For example, an azide-containing polymer can be reacted with this compound via CuAAC to introduce pyrazole moieties along the polymer chain. nih.gov

This approach is particularly useful for the synthesis of well-defined block copolymers . nih.govnih.govresearchgate.netosti.govmdpi.com By using a combination of different polymerization techniques and click chemistry, block copolymers with precise control over their architecture and functionality can be prepared. For instance, a polymer block with a terminal azide can be "clicked" onto a polymer block containing a terminal alkyne, which could be introduced using a derivative of this compound. Such block copolymers can self-assemble into a variety of nanostructures with potential applications in drug delivery, nanotechnology, and materials science.

Development of Functional Materials Utilizing Pyrazole Scaffolds

The unique electronic properties and versatile synthetic accessibility of the pyrazole ring have established it as a privileged scaffold in the development of advanced functional materials. The five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a platform for creating molecules with tailored optical, electronic, and coordination properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of these characteristics, leading to applications in diverse areas of materials science.

Design of Photoswitchable Molecules and Photoreactive Systems

Photoswitchable molecules, which undergo reversible isomerization upon light irradiation, are at the forefront of materials innovation, with potential applications in optical data storage, molecular machines, and photopharmacology. Pyrazole-based systems, particularly those integrated into azo dyes, have emerged as a promising class of photoswitches.

The incorporation of a pyrazole moiety into an azo dye structure, such as in pyrazole azo dyes, can significantly influence the photoswitching properties of the molecule. The electronic nature of the pyrazole ring and its substituents can modulate the absorption spectra of the E and Z isomers, the quantum yields of photoisomerization, and the thermal stability of the metastable Z isomer. For instance, the substitution pattern on the pyrazole ring can affect the energy levels of the molecular orbitals involved in the n→π* and π→π* electronic transitions, which govern the photoisomerization process.

In the context of This compound , the introduction of the ethynyl group at the 4-position is anticipated to have a pronounced effect on its potential photoswitching capabilities when incorporated into a larger photoreactive system. The ethynyl group is a rigid, linear moiety that can extend the π-conjugation of the molecule. This extended conjugation is expected to cause a bathochromic (red) shift in the absorption maxima of the molecule, potentially allowing for isomerization with lower-energy visible light. Furthermore, the ethynyl linker can be utilized for further functionalization through click chemistry or Sonogashira coupling reactions, enabling the facile construction of more complex photoswitchable architectures.

The N-isopropyl group at the 1-position also plays a crucial role. While not directly involved in the π-system, this bulky alkyl group can influence the molecule's solubility, improving its processability in various solvents. Moreover, the steric hindrance introduced by the isopropyl group can impact the solid-state packing of the molecules, which in turn can affect the efficiency of photoisomerization in the crystalline phase. Studies on related azobispyrazoles have shown that varying the N-alkyl substituent can modulate the thermal half-life of the Z-isomer, a critical parameter for the design of molecular memory devices.

| Related Pyrazole Photoswitch | Key Feature | Impact on Photoswitching | Reference |

| Arylazopyrazoles | Substitution on the heterocyclic ring | Offers photophysical and photochemical properties not accessible with azobenzenes. | |

| Iminobispyrazoles (IBPs) | Regiochemistry of the two pyrazole rings | Strongly dictates the λmax, photostationary state, and thermal half-life of the Z-isomer. | |

| N-acylphenylazopyrazoles | Acylation of the pyrazole moiety | Leads to increased quantum yields of isomerization and long Z-isomer life-times. |

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials merge the desirable properties of both organic and inorganic components at the molecular or nanometer scale, leading to novel materials with enhanced functionalities. The pyrazole scaffold is an excellent building block for such materials due to its robust coordination chemistry and the ability to be functionalized with various linking groups.

One of the most prominent classes of hybrid materials utilizing pyrazole derivatives is metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic linkers. Pyrazole-based linkers have been successfully employed in the synthesis of MOFs with applications in gas storage, separation, and catalysis. The nitrogen atoms of the pyrazole ring act as effective coordination sites for metal ions, while the rest of the pyrazole structure can be modified to control the pore size, shape, and functionality of the resulting MOF.

The structure of This compound makes it a promising candidate for a versatile linker in MOF synthesis. The pyrazole nitrogen atoms can coordinate to metal centers, while the terminal ethynyl group can serve as a secondary functional site. This ethynyl group could be used to post-synthetically modify the MOF through reactions like click chemistry, allowing for the introduction of specific functional groups within the pores. Alternatively, the ethynyl group itself could participate in the framework formation, potentially leading to novel network topologies. The isopropyl group, by influencing the steric environment around the coordinating nitrogen atoms, could direct the self-assembly process and impact the final structure of the MOF.

Beyond MOFs, pyrazole derivatives can be used to functionalize the surface of inorganic nanoparticles, creating hybrid materials with tailored properties. For example, pyrazole derivatives have been anchored to the surface of iron oxide nanoparticles for biomedical applications. In such a hybrid system, the pyrazole-containing organic shell can impart specific biological activity or improve the dispersibility and stability of the inorganic core. The ethynyl group of This compound could be particularly useful for covalently attaching the molecule to the surface of appropriately functionalized nanoparticles, leading to robust hybrid materials.

| Hybrid Material System | Role of Pyrazole | Potential Application | Reference |

| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal ions. | Gas storage, separation, catalysis. | |

| Functionalized Nanoparticles | Surface ligand to modify nanoparticle properties. | Biomedical imaging, drug delivery. | |

| Pyrazole-Isophthalate Ligand in MOFs | T-shaped bifunctional linker. | Chiral and potentially porous materials. |

Luminescent Materials Based on Pyrazole Ligands

Luminescent materials are essential for a wide range of technologies, including organic light-emitting diodes (OLEDs), sensors, and bioimaging. The pyrazole ring is a common component in the design of ligands for luminescent metal complexes due to its strong coordinating ability and its contribution to the electronic structure of the complex.

Coordination of pyrazole-based ligands to transition metals, such as platinum(II), palladium(II), or copper(I), can lead to complexes with interesting photophysical properties, including high quantum yields and long-lived excited states. The luminescence in these complexes often arises from metal-to-ligand charge transfer (MLCT) or ligand-centered (π-π*) transitions. The energy and efficiency of these transitions can be finely tuned by modifying the substituents on the pyrazole ligand.

The incorporation of an ethynyl group at the 4-position of the pyrazole ring in This compound is expected to significantly influence the luminescent properties of its corresponding metal complexes. The extended π-conjugation provided by the ethynyl group can lower the energy of the ligand-centered excited states, leading to a red-shift in the emission wavelength. Furthermore, the rigid nature of the ethynyl linker can reduce non-radiative decay pathways, potentially increasing the luminescence quantum yield.

The N-isopropyl group can also play a role in the photophysical properties of the resulting complexes. Its steric bulk can influence the geometry of the metal complex and prevent intermolecular interactions that can lead to luminescence quenching in the solid state. By controlling the solid-state packing, the isopropyl group can help to maintain high emission efficiency in thin films, which is crucial for applications in OLEDs.

| Metal Complex System | Key Photophysical Property | Potential Application | Reference |

| Mononuclear Copper(I) Pyrazole Complexes | Bright yellow-green emission in the solid state. | Organic Light-Emitting Diodes (OLEDs). | |

| Pyrazole-Tetraphenylethene Silver(I) Complexes | "Turn-on" fluorescence due to coordination-driven rigidification. | Fluorescent probes for sensing. | |

| Pyrazinyl Pyrazolate Pt(II) Complexes | Luminescence fine-tuned by solid-state stacking. | Highly efficient white OLEDs. |

Chemical Biology and Molecular Design Excluding Clinical Data

Pyrazole (B372694) Derivatives as Scaffolds for Rational Molecular Design

The utility of the pyrazole core in drug discovery is multifaceted. Structurally, the pyrazole ring is relatively stable and can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space. nih.gov The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules like proteins and enzymes. nih.gov This versatile binding capability, combined with the rigid planarity of the ring, allows pyrazole derivatives to serve as effective bioisosteres for other chemical groups, mimicking their spatial arrangement and electronic properties to achieve desired biological effects.

In rational molecular design, the pyrazole scaffold is frequently employed as a central building block for developing highly potent and selective inhibitors of various enzyme classes, particularly protein kinases. mdpi.com The substituents on the pyrazole ring play a critical role in defining the molecule's interaction with its target. For instance, the substituent at the N1 position can influence the molecule's orientation within a binding pocket and modulate its pharmacokinetic properties, while groups at the C4 position can be directed towards specific sub-pockets to enhance potency and selectivity. nih.govnih.gov The deliberate placement of functional groups, such as the isopropyl group at N1 and the ethynyl (B1212043) group at C4 in 4-Ethynyl-1-isopropyl-1H-pyrazole, is a direct application of these design principles.

Chemical Synthesis of Ligands for Investigating Molecular Target Interactions

The synthesis of specifically substituted pyrazoles like this compound is crucial for creating chemical tools to probe biological systems. The construction of this molecule can be approached through a convergent strategy, typically involving the initial formation of the core pyrazole ring followed by the introduction of the desired substituents.

A common and versatile method for creating the 1,4-disubstituted pyrazole scaffold involves a multi-step sequence. One plausible route begins with the synthesis of a 4-halopyrazole intermediate. For example, 4-iodopyrazole can be synthesized through the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine. metu.edu.tr

Once the 4-iodopyrazole is obtained, the N1 position can be alkylated. The synthesis of N-isopropyl pyrazole derivatives is typically achieved through the direct alkylation of an NH-pyrazole with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This reaction proceeds via nucleophilic substitution at the pyrazole nitrogen.

The final and key step is the introduction of the ethynyl group at the C4 position. This is most effectively accomplished using a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. mdpi.com This reaction couples the 4-iodo-1-isopropyl-1H-pyrazole intermediate with a protected or terminal alkyne, such as (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). tandfonline.comtandfonline.com Subsequent deprotection of the silyl group, if used, yields the target compound, this compound. This synthetic approach offers high yields and tolerates a wide range of functional groups, making it a powerful tool for generating libraries of ethynyl-pyrazole derivatives for biological screening. nih.gov

| Step | Reaction Type | Key Reagents | Intermediate/Product |

| 1 | Halogenation/Cyclization | α,β-alkynic hydrazone, I₂ | 4-Iodo-1H-pyrazole |

| 2 | N-Alkylation | 2-bromopropane, NaH, DMF | 4-Iodo-1-isopropyl-1H-pyrazole |

| 3 | Cross-Coupling | (Trimethylsilyl)acetylene, Pd(0)/Cu(I) catalyst, base | 4-((Trimethylsilyl)ethynyl)-1-isopropyl-1H-pyrazole |

| 4 | Deprotection | TBAF or K₂CO₃/MeOH | This compound |

Structure-Activity Relationship (SAR) Studies for Probing Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule like this compound relates to its biological activity. By systematically modifying the substituents on the pyrazole scaffold and observing the resulting changes in potency, selectivity, or pharmacokinetic properties, researchers can build a comprehensive picture of the molecular requirements for a desired biological effect.

The N1-Isopropyl Group: The substituent at the N1 position of the pyrazole ring is critical for orienting the molecule within the target's binding site and can significantly impact its properties. An isopropyl group, being a small, branched alkyl chain, is moderately lipophilic. This can influence the compound's solubility, cell permeability, and metabolic stability. In the context of enzyme inhibitors, particularly for kinases, the N1-substituent often occupies a hydrophobic pocket. SAR studies on various pyrazole-based inhibitors have shown that varying the size and nature of the N1-substituent can drastically alter binding affinity. frontiersin.orgtandfonline.com For example, replacing a small methyl group with a larger or more branched group like isopropyl can lead to either enhanced or diminished activity depending on the specific topology of the target's active site. frontiersin.org

The C4-Ethynyl Group: The ethynyl group at the C4 position is a small, rigid, and linear functional group that can participate in several types of non-covalent interactions. Its π-system can engage in favorable interactions with aromatic residues in a protein's active site. More importantly, the terminal alkyne can act as a hydrogen bond acceptor or a weak hydrogen bond donor. In many kinase inhibitors, the C4 position of the pyrazole scaffold is often a vector for exploring deeper pockets within the ATP-binding site. nih.govacs.org Introducing a small, rigid linker like the ethynyl group allows for the attachment of larger functional groups to probe these regions without introducing excessive conformational flexibility. The presence of the ethynyl group itself has been shown to be favorable in certain inhibitors, contributing directly to binding affinity. mdpi.com

| Substituent Position | Group | Potential Role in Biological Activity |

| N1 | Isopropyl | - Modulates lipophilicity and solubility. - Occupies hydrophobic pockets in the target binding site. - Influences overall molecular orientation. |

| C4 | Ethynyl | - Acts as a rigid linker to probe deeper pockets. - Can form hydrogen bonds or π-stacking interactions. - Can be a precursor for further functionalization via click chemistry. |

Ligand-Target Interaction Analysis through Molecular Docking and Computational Approaches

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is invaluable for rationalizing SAR data and for guiding the design of new, more potent molecules. For a compound like this compound, docking studies can provide insights into how it might interact with a specific molecular target, such as the ATP-binding site of a protein kinase.

In a typical docking simulation, the pyrazole core often acts as a hinge-binding motif. nih.gov The nitrogen atoms of the pyrazole ring are well-suited to form hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge region residues of a kinase, a common binding pattern for Type I kinase inhibitors. mdpi.com

The N1-isopropyl group would be predicted to be oriented towards a hydrophobic region of the active site, often near the "gatekeeper" residue. The size and shape of this pocket determine the optimal size for the N1-substituent. The C4-ethynyl group would project from the pyrazole core into the solvent-exposed region or towards a specific sub-pocket. The terminal alkyne could form a hydrogen bond with a nearby amino acid residue or a water molecule. Docking results can reveal key interactions, such as those listed in the table below for a hypothetical pyrazole-based kinase inhibitor. nih.govmdpi.com

| Ligand Moiety | Protein Region | Type of Interaction | Key Amino Acid Residues (Example) |

| Pyrazole N2 | Hinge Region | Hydrogen Bond (Acceptor) | Backbone NH (e.g., Met, Cys) |

| Pyrazole N1-H (if unsubstituted) | Hinge Region | Hydrogen Bond (Donor) | Backbone C=O (e.g., Glu, Leu) |

| N1-Isopropyl Group | Hydrophobic Pocket | van der Waals / Hydrophobic | Gatekeeper residue (e.g., Thr, Met), Ala, Val, Leu |

| C4-Ethynyl Group | Solvent Channel / Sub-pocket | Hydrogen Bond / van der Waals | Asp, Lys, Ser |

These computational predictions, when correlated with experimental binding data and SAR, provide a powerful tool for understanding the molecular basis of a ligand's activity and for designing next-generation compounds with improved properties. researchgate.net

Strategies for Modulating Molecular Properties through Fluorination in Bio-relevant Scaffolds

Fluorination is a widely used strategy in medicinal chemistry to fine-tune the properties of drug candidates. researchgate.netresearchgate.net The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical and pharmacokinetic profiles without significantly increasing its size, as the van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). olemiss.edu This strategy of bioisosteric replacement can be applied to scaffolds like this compound to enhance its drug-like properties. nih.govselvita.com

One key effect of fluorination is the modulation of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and stable, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position on the isopropyl group or on an aromatic ring (if one were added to the scaffold) could block oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability. nih.gov

Fluorine's high electronegativity can also alter the acidity or basicity (pKa) of nearby functional groups. olemiss.edu While the pyrazole ring itself is weakly basic, fluorination on adjacent groups can lower the pKa of nearby amines or increase the acidity of amides, which can affect solubility and target binding interactions. olemiss.edu

Furthermore, fluorination can impact a molecule's conformation and binding affinity. The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in a protein's active site, potentially increasing binding potency. By strategically placing fluorine, medicinal chemists can enhance a compound's absorption, distribution, metabolism, and excretion (ADME) properties, turning a promising lead compound into a viable drug candidate. patsnap.comtandfonline.com

| Property Modified by Fluorination | Rationale and Potential Impact |

| Metabolic Stability | The strong C-F bond can block P450-mediated oxidation at susceptible sites. |

| Lipophilicity (logP) | Fluorination generally increases lipophilicity, which can affect permeability, solubility, and plasma protein binding. |

| pKa | The electron-withdrawing nature of fluorine can lower the pKa of nearby basic centers, influencing ionization state and cell penetration. |

| Binding Affinity | Fluorine can engage in unique non-covalent interactions (e.g., with backbone amides) and alter molecular conformation to improve target binding. |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 4-ethynyl-1-isopropyl-1H-pyrazole and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. core.ac.ukacs.org Current research into the synthesis of pyrazole (B372694) scaffolds highlights several promising avenues.

Microwave-Assisted and Ultrasound-Promoted Synthesis: Energy-efficient techniques such as microwave (MW) irradiation and ultrasonic activation are set to replace conventional heating methods. nih.gov These techniques often lead to dramatically reduced reaction times, higher yields, and improved product purity with less solvent usage. d-nb.inforesearchgate.net For instance, microwave-assisted synthesis can complete reactions in minutes that would otherwise take hours, a significant advantage for rapid library generation in drug discovery. d-nb.infonih.gov

Solvent-Free and Aqueous Media Reactions: A major goal is the elimination of volatile and hazardous organic solvents. rsc.org Solvent-free, or solid-state, reactions represent a highly sustainable approach, often requiring only a catalytic amount of an agent to proceed efficiently at room or elevated temperatures. nih.govmdpi.com Similarly, using water as a reaction medium is an environmentally benign and cost-effective strategy that is gaining traction for the synthesis of various heterocyclic compounds, including pyrazoles. mdpi.com